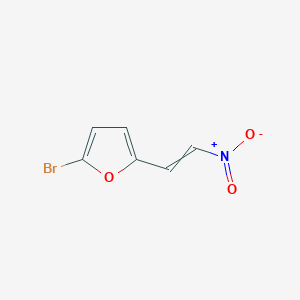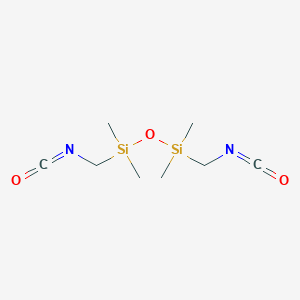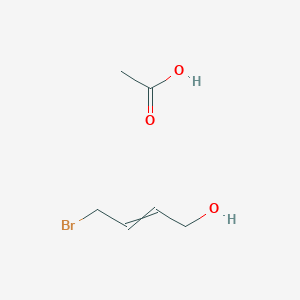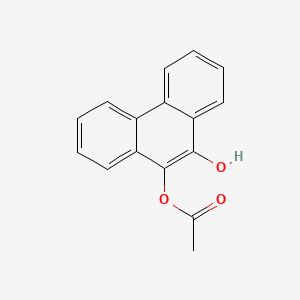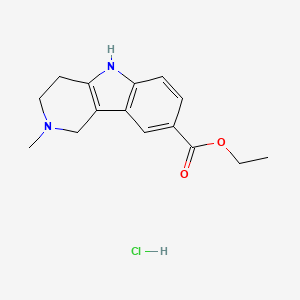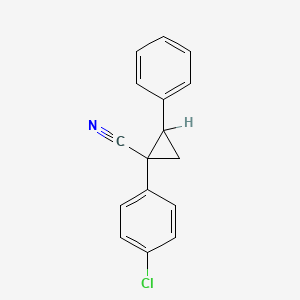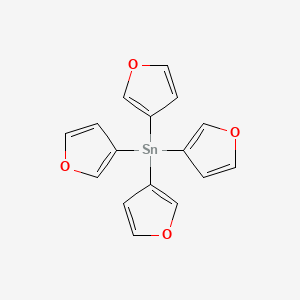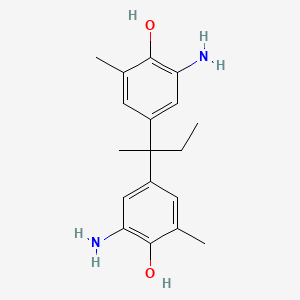
4,4'-(Butane-2,2-diyl)bis(2-amino-6-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is an organic compound characterized by its unique structure, which includes two amino and two methylphenol groups connected by a butane-2,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) typically involves the reaction of 2-amino-6-methylphenol with a butane-2,2-diyl precursor under specific conditions. One common method involves the use of a condensation reaction, where the phenol groups react with the butane-2,2-diyl linker in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenol groups can participate in various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar structure but with bromine atoms and an ethane linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Similar structure with a propane linker.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Similar phenol groups but with different substituents and a butylidene linker.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32657-24-2 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-amino-4-[2-(3-amino-4-hydroxy-5-methylphenyl)butan-2-yl]-6-methylphenol |
InChI |
InChI=1S/C18H24N2O2/c1-5-18(4,12-6-10(2)16(21)14(19)8-12)13-7-11(3)17(22)15(20)9-13/h6-9,21-22H,5,19-20H2,1-4H3 |
Clave InChI |
WVQILWODGVNRQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC(=C(C(=C1)C)O)N)C2=CC(=C(C(=C2)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


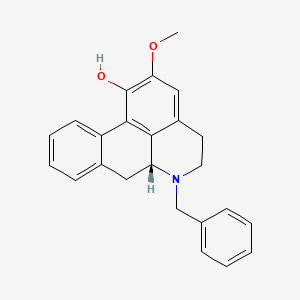
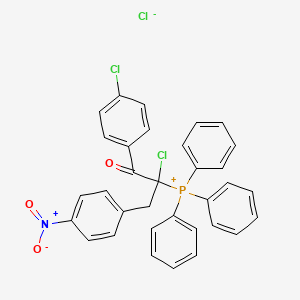
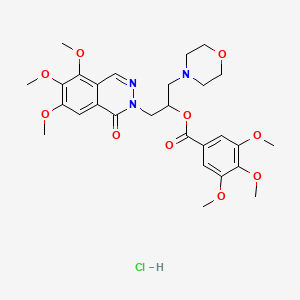

![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
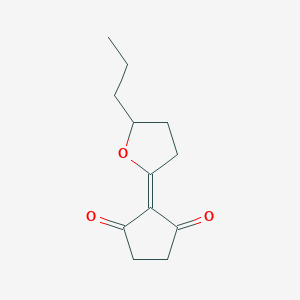
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
